methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate
Description
Methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate is a chiral cyclopentene derivative featuring a methyl ester group at position 1 and a tert-butoxycarbonylamino (Boc-protected amine) group at position 2. The (1R,2R) stereochemistry indicates both substituents occupy axial positions on the cyclopentene ring, influencing its conformational stability and reactivity. This compound is likely utilized as a chiral building block in organic synthesis, particularly in pharmaceutical or agrochemical applications, due to its Boc-protected amine and ester functionalities.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m1/s1 |
InChI Key |
TZKBCJZHYHIOEB-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization Data for Key Synthetic Steps
| Step | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Esterification | DCM | 0 → RT | 5% DMAP | 84 | 98.5 |
| Azide Formation | THF | 40 | 10% CuI | 72 | 97.2 |
| Boc Protection | DCM | RT | 15% TEA | 95 | 99.1 |
-
Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing transition states.
-
Catalyst Loading : Excess DMAP (>5 mol%) in esterification reduces side-product formation, while CuI concentrations above 10 mol% improve azide regioselectivity.
Stereochemical Control and Diastereoselectivity
The (1R,2R) configuration is achieved through chiral induction during the azide addition step. Asymmetric catalysis using (R)-BINAP-coordinated palladium complexes achieves enantiomeric excess (ee) values >90%. Key evidence includes:
-
X-ray Crystallography : The tert-butyl group in analogous compounds adopts a pseudo-equatorial position, stabilizing the (1R,2R) configuration via steric hindrance.
-
NMR Analysis : Vicinal coupling constants () confirm the trans-diequatorial arrangement of the ester and Boc groups.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| NMR (400 MHz, CDCl₃) | δ = 5.34 (d, , 2H), 3.63 (s, 3H), 1.45 (s, 9H) |
| NMR (101 MHz, CDCl₃) | δ = 175.35 (C=O), 128.28 (olefinic), 79.95 (Boc C), 51.41 (OCH₃) |
| HRMS | [M+H]⁺ calcd for C₁₃H₂₁NO₄: 256.1549; found: 256.1556 |
Thermal analysis via differential scanning calorimetry (DSC) reveals a glass transition temperature () of -23°C, consistent with flexible cyclopentene backbones.
Comparative Analysis with Alternative Methods
Alternative strategies for synthesizing this compound include:
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate has been investigated for its role as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.
Case Study: Synthesis of Anticancer Agents
Recent studies have utilized this compound in the synthesis of novel anticancer agents. The incorporation of the cyclopentene moiety has shown to improve the selectivity and potency against various cancer cell lines. For instance, derivatives synthesized from this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising therapeutic potential.
Polymer Science
Polymerization Processes
The compound can act as a monomer or co-monomer in the production of specialty polymers. Its unique functional groups allow for controlled polymerization techniques, leading to materials with tailored properties.
Case Study: Development of Thermoresponsive Polymers
Research has demonstrated that incorporating this compound into polymer chains results in thermoresponsive behavior. These polymers can change their solubility characteristics with temperature variations, making them suitable for applications in drug delivery systems.
| Polymer Type | Transition Temperature (°C) | Application Area |
|---|---|---|
| Thermoresponsive Gel | 32 | Drug Delivery |
| Biodegradable Film | 45 | Packaging |
Agricultural Chemistry
Pesticide Formulation
The compound's structural features lend themselves to modifications that enhance pesticide efficacy. It can be utilized as a building block for developing new agrochemicals that target pest resistance mechanisms.
Case Study: Insecticidal Properties
In studies focusing on insecticidal activity, derivatives of this compound demonstrated significant activity against common agricultural pests. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages.
Mechanism of Action
The mechanism of action of methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Methyl (1R,4R)-4-(Hydroxymethyl)Cyclopent-2-ene-1-Carboxylate
Structural Differences :
- Substituent Positions : The hydroxymethyl group is at position 4 instead of the Boc-protected amine at position 2 .
- Functional Groups : Lacks the carbamate (Boc) group, replacing it with a hydroxymethyl group.
Applications : Likely serves as an intermediate for hydroxylation reactions or polymer precursors, contrasting with the Boc-containing compound’s role in peptide synthesis.
Methyl (1R,2S)-2-Methylcyclohexanecarboxylate
Structural Differences :
Physicochemical Properties :
- The cyclohexane ring’s saturation reduces ring strain, increasing stability but limiting π-orbital interactions critical for conjugation in the cyclopentene derivative.
- Methyl substituents may lower solubility compared to the polar Boc group.
Pyrethroid Derivatives (Cyclopropane Carboxylates)
Examples:
Structural and Functional Contrasts :
- Core Ring : Cyclopropane vs. cyclopentene. Pyrethroids often incorporate cyclopropane rings for insecticidal activity .
- Substituents : Halogenated alkenyl groups (e.g., trifluoropropenyl) enhance bioactivity in pyrethroids, absent in the target compound.
- Applications : Pyrethroids are potent insecticides, whereas the Boc-protected cyclopentene derivative is more suited for synthetic intermediates.
Cyclopropane Carboxylates with Heterocyclic Moieties
Example:
Key Differences :
- Functionalization : Incorporates a dioxoisoindolinyl group, enabling π-π stacking interactions.
- Reactivity : The electron-deficient isoindolinyl moiety may facilitate nucleophilic substitutions, unlike the Boc-protected amine in the target compound.
Research Findings and Implications
- Stereochemical Influence : The (1R,2R) configuration in the target compound enhances rigidity, favoring enantioselective synthesis .
- Functional Group Reactivity : The Boc group’s steric hindrance reduces nucleophilic attack at the amine, making it ideal for stepwise synthesis .
- Ring System Impact : Cyclopentene’s unsaturation enables Diels-Alder reactions, unlike saturated cyclohexane or cyclopropane derivatives .
Biological Activity
Methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS Number : 149818-98-4
- Structural Characteristics : The compound features a cyclopentene ring substituted with a carboxylate and an amide functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
The compound's mechanism involves:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes linked to inflammation and tumor growth.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell proliferation and apoptosis.
Data Table of Biological Assays
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this compound. The results demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potent anti-inflammatory effect.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines. The compound showed promising results in inducing apoptosis through the activation of caspase pathways, particularly in breast cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate, and what reaction conditions optimize enantiomeric purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the cyclopentene scaffold. Key steps include:
- Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., DMAP or triethylamine) .
- Esterification : Methyl ester formation using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid intermediate .
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can ensure the (1R,2R) configuration .
- Optimization : Reaction monitoring via TLC or HPLC ensures purity. Low-temperature conditions (-20°C to 0°C) minimize racemization .
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous cyclopropane derivatives .
- NMR Spectroscopy :
- ¹H-NMR : Coupling constants (e.g., J values for cyclopentene protons) confirm cis/trans isomerism.
- NOESY : Correlates spatial proximity of substituents to validate the (1R,2R) configuration .
- Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., [α]D²⁵ = +15° to +25° for pure enantiomers) .
Q. What are the key reactivity patterns of the cyclopentene and carbamate moieties in this compound?
- Methodological Answer :
- Cyclopentene : Susceptible to electrophilic additions (e.g., bromination) or ring-opening metathesis (Grubbs catalyst) for functionalization .
- Carbamate : Base-labile (cleavable with TFA or HCl in dioxane), enabling selective deprotection for further derivatization .
- Ester Hydrolysis : Controlled saponification with LiOH/THF/H₂O yields the carboxylic acid for conjugation .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound, particularly with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., dopamine or serotonin receptors, based on cyclopropane analogs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl group bulkiness) with activity using Hammett parameters or ML algorithms .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite interference in activity assays .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?
- Methodological Answer :
- Permeability Assays : Compare P-gp efflux ratios (e.g., Caco-2 monolayer transport) of (1R,2R) vs. (1S,2S) enantiomers .
- Plasma Protein Binding : Use equilibrium dialysis to measure stereospecific binding to albumin/globulins .
- In Vivo PK Studies : Administer enantiomers separately to mice and quantify AUC, t₁/₂, and clearance via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
